4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-2-17-11-5-7-13(8-6-11)19(15,16)14-10-12-4-3-9-18-12/h3-9,14H,2,10H2,1H3 |
InChI Key |
DNIOEVNUIXCPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features, including the presence of a furan ring and a sulfonamide group, contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N1O4S, with a molecular weight of 285.33 g/mol. The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within microbial and cancerous cells. The sulfonamide moiety is known for its role in inhibiting the folate biosynthesis pathway, which is crucial for DNA synthesis in bacteria. Additionally, the furan ring may contribute to interactions with various molecular targets, enhancing the compound's efficacy against different biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown promising results in inhibiting both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These MIC values indicate that while the compound exhibits activity against these pathogens, further optimization may be needed to enhance its potency.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Anticancer Activity Data
The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents.
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives, researchers found that modifications to the furan ring significantly influenced the biological activity of similar compounds. The presence of electron-donating groups on the aromatic rings enhanced antibacterial activity, while specific substitutions on the furan moiety improved anticancer efficacy .
Another study explored the mechanism by which sulfonamides exert their effects on microbial targets, revealing that compounds like this compound could effectively inhibit bacterial growth by disrupting folate metabolism .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Properties
The compound is being investigated as a potential pharmacophore for developing new antibacterial and antifungal agents. The sulfonamide group in its structure is known for its ability to inhibit bacterial growth by mimicking natural substrates necessary for microbial survival. This interaction typically involves the inhibition of enzymes critical to bacterial metabolism, such as those involved in folic acid synthesis.
Mechanism of Action
The mechanism through which 4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide exerts its effects likely involves:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate essential for bacterial growth, effectively blocking the active site of enzymes involved in folate synthesis.
- Binding Affinity : The presence of the furan-2-ylmethyl group may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
Materials Science
The compound's unique chemical structure allows it to be explored in materials science for developing novel materials with specific electronic and optical properties. Its functional groups can contribute to:
- Enhanced Solubility : The ethoxy group increases the solubility of the compound in various solvents, facilitating its use in diverse applications.
- Tailored Reactivity : The combination of functional groups allows for unique reactivity patterns, which can be harnessed in creating advanced materials for electronic applications.
Biological Studies
In biological research, this compound is utilized to understand interactions with biological macromolecules. This exploration includes:
- Biochemical Probes : The compound serves as a biochemical probe to study enzyme activity and inhibition mechanisms.
- Potential Drug Development : Its structural features make it a candidate for developing targeted therapies against various pathogens.
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens:
- Benzofuran Derivatives : These have shown effective inhibition against cancer cell lines and bacteria with low minimum inhibitory concentration (MIC) values.
Inhibition Studies
Studies on related sulfonamides suggest that structural modifications can significantly influence biological activity:
- Electron-donating Groups : The presence of such groups at specific positions has been correlated with enhanced activity against microbial targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., chloro in ) and aromatic extensions (e.g., phenylethynyl in ) enhance binding to hydrophobic pockets in targets like kinases or PDEs.
- The ethoxy group in the target compound may mimic the methoxy group in , suggesting similar metabolic stability but reduced polarity compared to hydroxylated analogues (e.g., 2-hydroxyethyl in ).
Synthetic Yields and Efficiency :
- Yields for sulfonamide derivatives range from 35% to 92% depending on substituents (e.g., 92% for a pyrazolo-triazine sulfonamide in vs. 71% for phenylethynyl derivatives in ).
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacokinetic and Physicochemical Data
Key Findings:
- Metabolism : Sulfonamides like sulfamethazine undergo hepatic acetylation and glucuronidation (), suggesting similar metabolic pathways for the target compound.
Computational and Experimental Insights
- Docking Studies : Pyrazolopyrimidine-containing analogues () exhibit strong Gold Scores (78–87), correlating with PDE5 inhibitory activity. The furan moiety in the target compound may engage in similar π-stacking interactions .
- Anticancer Activity: Indole-based sulfonamides () show IC50 values as low as 35 μg/mL, highlighting the importance of planar heterocycles.
Q & A
Q. What advanced techniques assess thermal stability and degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
